molecular formula C15H16N6O2S2 B2729131 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 887348-78-9

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No. B2729131
CAS RN: 887348-78-9
M. Wt: 376.45
InChI Key: KWOMPFAVIBVTIJ-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide, also known as TTP488, is a small molecule drug that has been of great interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Compounds structurally related to tetrazoles and thiazoles, such as propofol, have been extensively studied for their pharmacodynamic and pharmacokinetic properties. Propofol, for instance, is known for its rapid induction of anesthesia and favorable profile for outpatient surgery due to superior operating conditions and rapid recovery post-operation (Langley & Heel, 1988). These properties highlight the importance of understanding the pharmacological dynamics of compounds for their effective and safe use in clinical settings.

Chemical Synthesis and Biological Importance

The synthesis and biological importance of thiazole and tetrazole derivatives have been documented, indicating a broad spectrum of biological activities. For example, (thio)ureabenzothiazoles (TBT and UBT) exhibit significant importance in medicinal chemistry, with applications ranging from the treatment of rheumatoid arthritis to use as commercial fungicides (Rosales-Hernández et al., 2022). These findings underscore the potential of such compounds in developing new therapeutic agents.

Potential Therapeutic Applications

Related research on thiazolidinediones, a class of compounds with potential pharmacological similarities, has shown significant promise in treating various ailments, including insulin resistance and T2DM. These compounds serve as PTP 1B inhibitors, highlighting the therapeutic potential of compounds with similar structural features (Verma, Yadav, & Thareja, 2019). Additionally, tetrahydroisoquinolines have shown a range of therapeutic activities, further illustrating the diverse applications of structurally similar compounds (Singh & Shah, 2017).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-3-23-12-6-4-11(5-7-12)21-15(18-19-20-21)25-10(2)13(22)17-14-16-8-9-24-14/h4-10H,3H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMPFAVIBVTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

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